molecular formula C19H17NO3 B4402527 2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde

Cat. No.: B4402527
M. Wt: 307.3 g/mol
InChI Key: FZFCMQPVMRHEER-UHFFFAOYSA-N
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Description

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde is an organic compound that features a quinoline moiety linked to a benzaldehyde group through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde typically involves the reaction of 2-methyl-8-quinolinol with 2-bromoethanol to form 2-{2-[(2-methyl-8-quinolinyl)oxy]ethanol}. This intermediate is then reacted with 2-bromobenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl₃) and an electrophile like bromine (Br₂).

Major Products Formed

    Oxidation: 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzoic acid.

    Reduction: 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzyl alcohol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzonitrile
  • 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}acetohydrazide
  • 2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethylamine dihydrochloride

Uniqueness

2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde is unique due to the presence of both a quinoline moiety and an aldehyde group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(2-methylquinolin-8-yl)oxyethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-9-10-15-6-4-8-18(19(15)20-14)23-12-11-22-17-7-3-2-5-16(17)13-21/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFCMQPVMRHEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3C=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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